molecular formula C11H21NO B13151116 1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol

1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol

Cat. No.: B13151116
M. Wt: 183.29 g/mol
InChI Key: SJADXLYOUZTRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol is an organic compound with the molecular formula C11H21NO This compound features a cyclobutyl group attached to an aminomethyl group, and a cyclopentanol structure with a methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications. For instance, starting from a cyclobutane derivative, the aminomethyl group can be introduced through nucleophilic substitution reactions. The cyclopentanol structure can be synthesized via cyclization reactions involving appropriate cyclopentane precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alkanes or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutyl and cyclopentanol structures provide steric and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1-(Aminomethyl)cyclobutyl)methanol: Similar in structure but lacks the cyclopentanol moiety.

    Cyclobutaneethanol, 1-(aminomethyl)-α-[(methylamino)methyl]-: Contains additional functional groups that provide different chemical properties.

Uniqueness

1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol is unique due to its combination of a cyclobutyl group with an aminomethyl substitution and a cyclopentanol structure. This unique combination provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol

InChI

InChI=1S/C11H21NO/c1-9-4-2-7-11(9,13)10(8-12)5-3-6-10/h9,13H,2-8,12H2,1H3

InChI Key

SJADXLYOUZTRID-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C2(CCC2)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.